molecular formula C13H8ClN3O2S B2385005 8-chloro-4-hydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide CAS No. 59197-89-6

8-chloro-4-hydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2385005
CAS No.: 59197-89-6
M. Wt: 305.74
InChI Key: JWTYLQVSJNLMNU-UHFFFAOYSA-N
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Description

8-chloro-4-hydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as an antimalarial drug. This compound belongs to the class of quinoline-based compounds, which have been widely studied for their antimalarial properties.

Scientific Research Applications

Synthesis and Antitumor Evaluation A study on the synthesis and antitumor evaluation of thiazoloquinoline derivatives, which might include compounds similar to 8-chloro-4-hydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide, highlighted that certain structural features are crucial for antitumor activities. These features include a positive charge density at a specific carbon position, a side chain with two basic nitrogens, and conformational flexibility of this basic side chain. This study suggests that the compound could potentially have applications in antitumor research due to its structural similarity to these active compounds (Alvarez-Ibarra et al., 1997).

Electrochemical, Photocatalytic, and Magnetic Properties Research involving a quinoline–imidazole–monoamide ligand in octamolybdate complexes, which shares structural features with this compound, demonstrated improved electrocatalytic activities and photocatalytic properties for degrading organic dyes. This suggests potential applications in environmental remediation and electrochemical sensors (Li et al., 2020).

Antimicrobial Agents Development Another study on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which may share a core structure with the compound , investigated their potential as antimicrobial agents. The findings indicate possible applications in developing new antimicrobial drugs (Holla et al., 2006).

Properties

IUPAC Name

8-chloro-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-9-3-1-2-7-10(9)16-6-8(11(7)18)12(19)17-13-15-4-5-20-13/h1-6H,(H,16,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTYLQVSJNLMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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